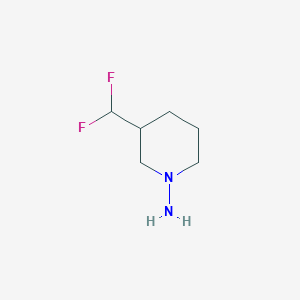
1-氨基-3-(二氟甲基)哌啶
描述
3-(Difluoromethyl)piperidin-1-amine is a useful research compound. Its molecular formula is C6H12F2N2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Difluoromethyl)piperidin-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Difluoromethyl)piperidin-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物活性哌啶衍生物的合成
1-氨基-3-(二氟甲基)哌啶: 是合成各种哌啶衍生物的关键中间体。 这些衍生物在制药行业至关重要,因为它们存在于二十多种药物类别中,包括生物碱 。在哌啶环中引入氟原子可以导致具有增强的代谢稳定性和改善的药代动力学特性的化合物。
抗癌药物的开发
哌啶衍生物,包括从1-氨基-3-(二氟甲基)哌啶合成的那些,已被证明有望用作抗癌药物。 它们正在探索其抑制各种类型癌症中癌细胞生长和转移的潜力 。
抗菌和抗真菌应用
哌啶的结构基序已知具有抗菌和抗真菌特性。 对1-氨基-3-(二氟甲基)哌啶衍生物的研究可能导致开发新型抗菌和抗真菌药物,解决日益严重的抗生素耐药性问题 。
抗病毒研究
哌啶衍生物也正在研究其抗病毒活性。 源自1-氨基-3-(二氟甲基)哌啶的化合物可用于治疗各种病毒感染,为抗病毒药物的开发领域做出贡献 。
止痛和抗炎药
哌啶核是许多止痛和抗炎药中的常见特征。 1-氨基-3-(二氟甲基)哌啶的衍生物可能导致发现具有更少副作用和更好疗效的新止痛药 。
神经退行性疾病治疗
对哌啶衍生物的研究包括探索其在治疗神经退行性疾病(如阿尔茨海默病)中的潜力1-氨基-3-(二氟甲基)哌啶可能是合成靶向β-分泌酶的化合物的先驱,β-分泌酶与阿尔茨海默病的进展有关 。
降压和心血管药物
哌啶衍生物已被用于开发降压和心血管药物。 与1-氨基-3-(二氟甲基)哌啶中一样,引入二氟甲基基团可以增强这些药物的药理学特性 。
抗精神病药物的发现
哌啶结构在精神药理学领域也很重要。 源自1-氨基-3-(二氟甲基)哌啶的化合物正在研究其作为抗精神病药物的潜在用途,这可能为精神疾病提供新的治疗方法 。
作用机制
Target of Action
Piperidine derivatives are known to interact with a wide range of targets in the body. They have been utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
The mode of action of piperidine derivatives can vary greatly depending on the specific compound and its targets. For example, some piperidine derivatives have been found to inhibit enzymes, modulate receptors, or interfere with cellular processes .
Biochemical Pathways
Piperidine derivatives can affect a variety of biochemical pathways. For instance, some piperidine derivatives have been found to exhibit antiaggregatory and antioxidant effects, and target the beta secretase enzyme .
Result of Action
The molecular and cellular effects of piperidine derivatives can be diverse, depending on their mode of action and the biochemical pathways they affect. Some piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers .
生化分析
Biochemical Properties
3-(Difluoromethyl)piperidin-1-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with a variety of enzymes, including those involved in metabolic pathways and signal transduction. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The interactions between 3-(Difluoromethyl)piperidin-1-amine and enzymes such as cytochrome P450 and monoamine oxidase are of particular interest, as these enzymes are crucial for the metabolism of various endogenous and exogenous compounds .
Cellular Effects
The effects of 3-(Difluoromethyl)piperidin-1-amine on cellular processes are diverse and depend on the cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In certain cell types, 3-(Difluoromethyl)piperidin-1-amine can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses .
Molecular Mechanism
At the molecular level, 3-(Difluoromethyl)piperidin-1-amine exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as proteins and nucleic acids. This compound can form covalent or non-covalent bonds with target molecules, leading to changes in their structure and function. For example, 3-(Difluoromethyl)piperidin-1-amine can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it can influence gene expression by interacting with transcription factors or epigenetic modifiers .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(Difluoromethyl)piperidin-1-amine in laboratory settings are influenced by its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods or under specific environmental conditions. Long-term exposure to 3-(Difluoromethyl)piperidin-1-amine can lead to cumulative effects on cellular processes, including alterations in cell proliferation, differentiation, and survival .
Dosage Effects in Animal Models
The effects of 3-(Difluoromethyl)piperidin-1-amine vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, it can induce toxic or adverse effects, including cytotoxicity, organ damage, and systemic toxicity. The threshold for these effects depends on factors such as the route of administration, duration of exposure, and the specific animal model used .
Metabolic Pathways
3-(Difluoromethyl)piperidin-1-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or alter its biological activity. Enzymes such as cytochrome P450 play a crucial role in the oxidative metabolism of 3-(Difluoromethyl)piperidin-1-amine, while conjugation reactions mediated by transferases contribute to its phase II metabolism .
Transport and Distribution
The transport and distribution of 3-(Difluoromethyl)piperidin-1-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization. Additionally, binding proteins can sequester 3-(Difluoromethyl)piperidin-1-amine in specific cellular compartments, affecting its availability and activity. The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity .
Subcellular Localization
The subcellular localization of 3-(Difluoromethyl)piperidin-1-amine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, mitochondria, or other organelles, depending on its interactions with cellular machinery. The subcellular localization of 3-(Difluoromethyl)piperidin-1-amine can influence its activity and function, as it may interact with different biomolecules in distinct cellular environments .
属性
IUPAC Name |
3-(difluoromethyl)piperidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2/c7-6(8)5-2-1-3-10(9)4-5/h5-6H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBSQNRUFALMGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


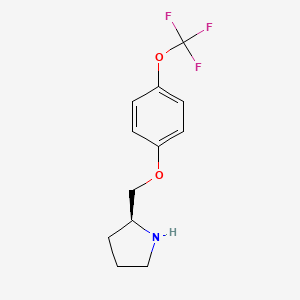
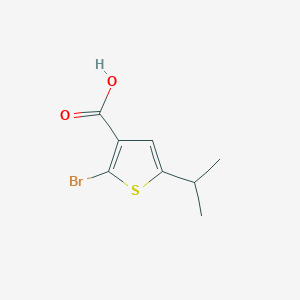



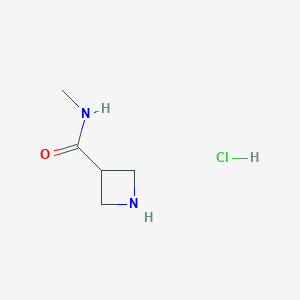
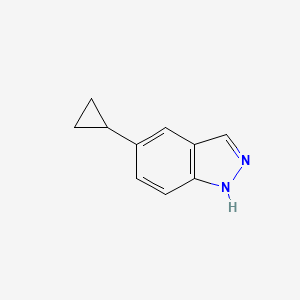

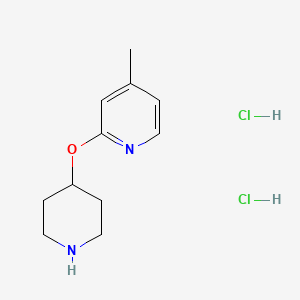
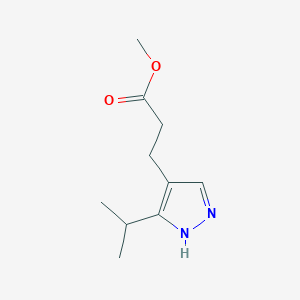
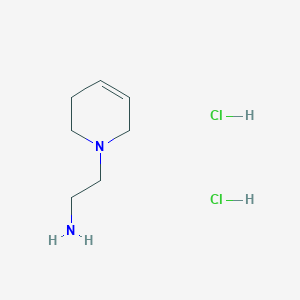

![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonitrile](/img/structure/B1473693.png)

